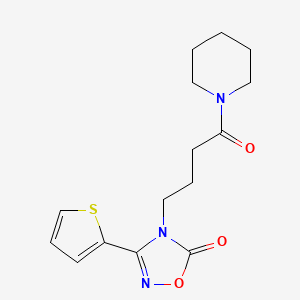![molecular formula C16H19N3O3 B6624768 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid, also known as MPAEPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has several advantages for lab experiments. It has a high degree of purity, which makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is also stable under various experimental conditions, making it suitable for long-term storage. However, 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has certain limitations for lab experiments. It is relatively expensive compared to other NSAIDs, which may limit its use in large-scale experiments. It is also insoluble in water, which may limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for the research on 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid. One potential direction is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential as a chemopreventive agent against various types of cancer. Additionally, further research is needed to determine the optimal dosage, administration route, and duration of treatment for 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid in various disease conditions.
Méthodes De Synthèse
The synthesis of 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid involves the reaction between 3-aminopropionitrile and 4-methyl-1H-pyrazole-3-carboxylic acid, followed by the condensation of the resulting intermediate with 2-bromoethyl benzoate. This reaction produces 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid as a white crystalline solid with a melting point of 200-202°C.
Applications De Recherche Scientifique
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[2-[3-(1-methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-11-13(10-18-19)5-6-15(20)17-8-7-12-3-2-4-14(9-12)16(21)22/h2-4,9-11H,5-8H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQCFONRKRNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-3-sulfonamide](/img/structure/B6624685.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B6624751.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)